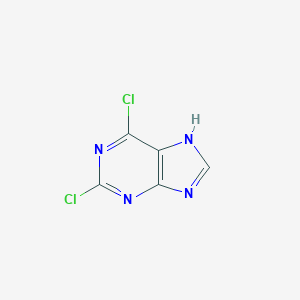
2,6-二氯嘌呤
概述
描述
Synthesis Analysis
The synthesis of 2,6-Dichloropurine involves several methodologies. One method reported the production of 2,6-Dichloropurine through the chlorination of 2,6-dithiopurine, which is derived from 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with formamide, highlighting improvements for industrial production (Sun Xue-qin, 2005). Another approach involves the direct chlorination of xanthine with phosphorus oxychloride in the presence of a weak nucleophilic organic base, offering a facile and industrially viable process (Q. Zeng et al., 2004).
Molecular Structure Analysis
Research on the tautomeric forms of 2,6-Dichloropurine has shown the existence of two polymorphs, identified as the 9H- and 7H-tautomers. These polymorphs exhibit similar hydrogen-bonding motifs but differ in their roles in π-π stacking interactions, which contribute to a crossed two-dimensional herringbone packing motif (M. E. García-Rubiño et al., 2011).
Chemical Reactions and Properties
2,6-Dichloropurine serves as a precursor in various chemical reactions, including its conversion to 2,6-dichloroadenosine through condensation with 1,2,3,5-tetraacetylribofuranose. This transformation highlights its role in synthesizing derivatives with potential biological applications (Qu Gui-rong, 2007). Additionally, studies have explored the reactivity of 2,6-Dichloropurine ribonucleoside, emphasizing the electronic structure and reactivity differences of chlorine atoms present in the compound through 35Cl nuclear quadrupole resonance (NQR) spectroscopy (I. Dobak et al., 2008).
科学研究应用
抗癌和抗病毒药物合成:使用35Cl NQR光谱学实验确定了2,6-二氯嘌呤核苷的反应性,这对潜在的抗癌和抗病毒药物合成(Dobak et al., 2008)非常有价值。
抗炎药:它是一种有效的抗炎药,其工业生产已经改进,用于制药和生物技术(Sun Xue-qin, 2005)。
药物发现和药理研究:2,6-二氯嘌呤衍生物显示出对磷酸二酯酶同工酶有显著的抑制作用,这在药物发现和药理研究中非常重要(Kozai & Maruyama, 1999)。
药物应用:2,6-二氯腺苷的新合成方法产生了高纯度产品,适用于药物应用(Qu Gui-rong, 2007)。
肽核酸合成:2,6-二氯嘌呤作为合成含嘌呤核碱基的肽核酸的中间体,由于其独特的性质(Chan et al., 1995)。
核酸相关化合物:该化合物用于合成核酸相关化合物,例如在氨基嘌呤的重氮化反应中产生卤代嘌呤核苷和脱氧核苷(Francom & Robins, 2003)。
安全和危害
属性
IUPAC Name |
2,6-dichloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWVOLULURGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202922 | |
| Record name | 2,6-Dichloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropurine | |
CAS RN |
5451-40-1 | |
| Record name | 2,6-Dichloropurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloropurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-1H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

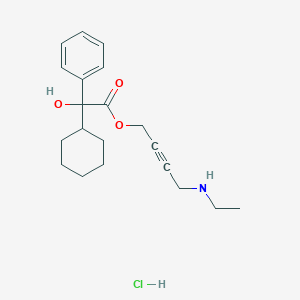
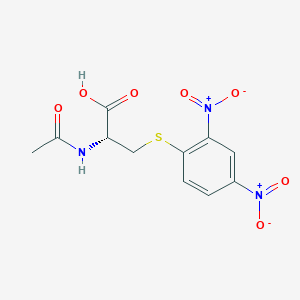
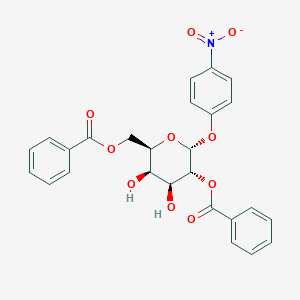
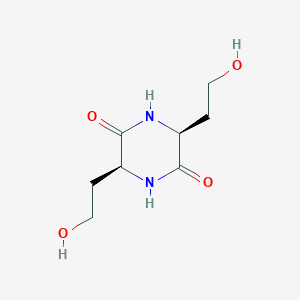
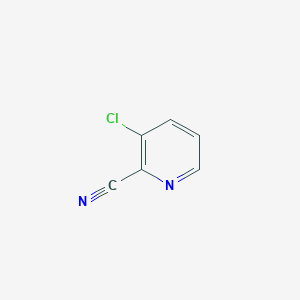
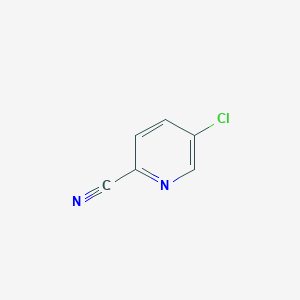
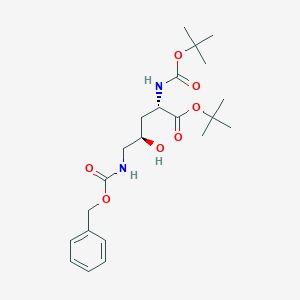
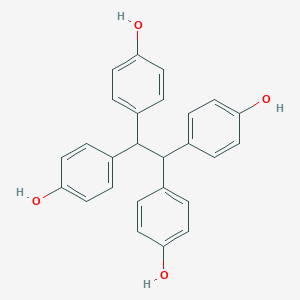
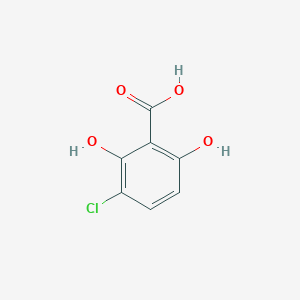
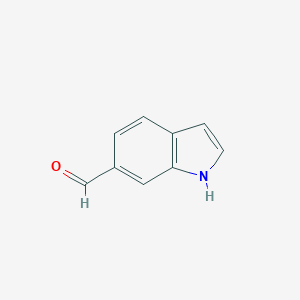
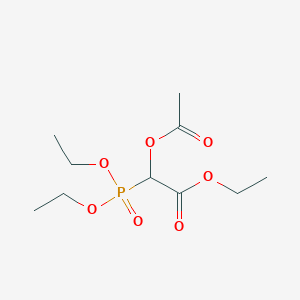
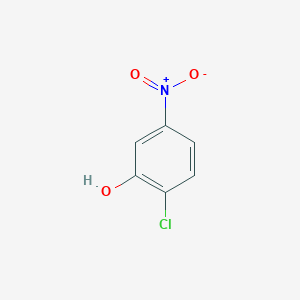
![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)